molecular formula C17H21N3O2 B2889329 2-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide CAS No. 2097912-01-9

2-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide

Cat. No.: B2889329
CAS No.: 2097912-01-9
M. Wt: 299.374
InChI Key: OQBMPSKEMUESRH-UHFFFAOYSA-N
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Description

2-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide is a synthetic organic compound that features a benzamide core substituted with a methoxy group and a cyclohexyl ring bearing a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide typically involves multiple steps. One common approach starts with the preparation of the cyclohexylamine derivative, which is then reacted with a pyrazole derivative under suitable conditions to form the intermediate. This intermediate is subsequently coupled with 2-methoxybenzoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to substitute the methoxy group.

Major Products

    Oxidation: Formation of 2-hydroxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide.

    Reduction: Formation of 2-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide involves its interaction with specific molecular targets. The pyrazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The benzamide core can also interact with proteins, influencing their function and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-[4-(1H-imidazol-1-yl)cyclohexyl]benzamide
  • 2-methoxy-N-[4-(1H-triazol-1-yl)cyclohexyl]benzamide
  • 2-methoxy-N-[4-(1H-tetrazol-1-yl)cyclohexyl]benzamide

Uniqueness

2-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide is unique due to the presence of the pyrazole moiety, which imparts specific chemical and biological properties. The combination of the methoxy group and the cyclohexyl ring further enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methoxy-N-(4-pyrazol-1-ylcyclohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-22-16-6-3-2-5-15(16)17(21)19-13-7-9-14(10-8-13)20-12-4-11-18-20/h2-6,11-14H,7-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBMPSKEMUESRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2CCC(CC2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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